6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide, also known as BZAMN, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BZAMN is a nicotinamide adenine dinucleotide (NAD) analogue that has been shown to modulate the activity of certain enzymes and receptors in the body.
Aplicaciones Científicas De Investigación
6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to have potential applications in various areas of scientific research. One of the primary uses of 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide is in the study of NAD-dependent enzymes and receptors. 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide can be used as a tool to modulate the activity of these enzymes and receptors, allowing researchers to study their function and role in various biological processes. Additionally, 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to have potential applications in cancer research, as it has been found to inhibit the growth of certain cancer cells.
Mecanismo De Acción
6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide acts as an NAD analogue, binding to and modulating the activity of NAD-dependent enzymes and receptors. 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to inhibit the activity of sirtuins, a class of NAD-dependent enzymes that play a role in aging and age-related diseases. Additionally, 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been found to activate certain G protein-coupled receptors, which are involved in various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide are complex and varied, depending on the specific enzyme or receptor being targeted. 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to modulate the activity of various enzymes and receptors involved in processes such as metabolism, inflammation, and cell growth. Additionally, 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been found to have antioxidant properties, which may contribute to its potential anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide in lab experiments is its specificity for NAD-dependent enzymes and receptors. This allows researchers to selectively modulate the activity of these targets without affecting other cellular processes. Additionally, 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to have high potency, allowing for the use of lower concentrations in experiments. However, one limitation of using 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide is its potential toxicity at higher concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide. One area of interest is in the study of sirtuins and their role in aging and age-related diseases. 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to inhibit the activity of sirtuins, and further research may help to elucidate the potential therapeutic applications of this effect. Additionally, 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been found to have potential anti-cancer effects, and further research may help to identify the specific cancer types and mechanisms that are affected by 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide. Finally, there is potential for the development of new analogues of 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide with improved potency and selectivity for specific targets.
Métodos De Síntesis
The synthesis of 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide involves several steps, starting with the reaction of 4-ethyl-2-bromomethylthiazole with benzylamine to form N-benzyl-4-ethyl-2-bromomethylthiazole. This intermediate is then reacted with nicotinamide to form 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide. The synthesis method has been optimized to produce high yields of 6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide with high purity.
Propiedades
IUPAC Name |
6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-2-16-13-25-18(23-16)12-22-19(24)15-8-9-17(21-11-15)20-10-14-6-4-3-5-7-14/h3-9,11,13H,2,10,12H2,1H3,(H,20,21)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIZSBOZBPWWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.